Cas no 60626-14-4 (Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-)
![Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- structure](https://ja.kuujia.com/scimg/cas/60626-14-4x500.png)
Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-
- 2-[3-(TRIFLUOROMETHYL)PHENOXY]BUTANOIC ACID
- DTXSID70599113
- 60626-14-4
- H21150
- MFCD03422235
- 2-[3-(trifluoromethyl)phenoxy]butanoic acid
- AKOS000308709
- HDTBFPIWBVTQGT-UHFFFAOYSA-N
- STK502369
- ALBB-000853
- SCHEMBL8935975
-
- MDL: MFCD03422235
- インチ: InChI=1S/C11H11F3O3/c1-2-9(10(15)16)17-8-5-3-4-7(6-8)11(12,13)14/h3-6,9H,2H2,1H3,(H,15,16)
- InChIKey: HDTBFPIWBVTQGT-UHFFFAOYSA-N
計算された属性
- 精确分子量: 248.06602869Da
- 同位素质量: 248.06602869Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 265
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 3.3
Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX52506-1g |
2-[3-(Trifluoromethyl)phenoxy]butanoic acid |
60626-14-4 | 95% | 1g |
$439.00 | 2024-04-19 | |
Matrix Scientific | 028227-500mg |
2-[3-(Trifluoromethyl)phenoxy]butanoic acid |
60626-14-4 | 500mg |
$95.00 | 2023-09-11 | ||
A2B Chem LLC | AX52506-500mg |
2-[3-(Trifluoromethyl)phenoxy]butanoic acid |
60626-14-4 | 95% | 500mg |
$412.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661457-1g |
2-(3-(Trifluoromethyl)phenoxy)butanoic acid |
60626-14-4 | 98% | 1g |
¥2246.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661457-5g |
2-(3-(Trifluoromethyl)phenoxy)butanoic acid |
60626-14-4 | 98% | 5g |
¥9828.00 | 2024-05-07 | |
A2B Chem LLC | AX52506-5g |
2-[3-(Trifluoromethyl)phenoxy]butanoic acid |
60626-14-4 | 95% | 5g |
$787.00 | 2024-04-19 |
Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-に関する追加情報
Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- (CAS No. 60626-14-4): A Comprehensive Overview
Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-, identified by its Chemical Abstracts Service (CAS) number 60626-14-4, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a subject of considerable interest in the development of novel therapeutic agents and agrochemicals. The presence of both a butanoic acid moiety and a trifluoromethyl substituent on a phenoxy group imparts distinct chemical properties that influence its reactivity, solubility, and biological activity.
The trifluoromethyl group is particularly noteworthy due to its ability to enhance the metabolic stability and lipophilicity of molecules, which are critical factors in drug design. This feature has been extensively explored in the development of various pharmaceuticals, where it serves to improve bioavailability and prolong the half-life of active ingredients. In contrast, the butanoic acid component contributes to the compound's overall polarity and hydrogen bonding capabilities, which can be leveraged in interactions with biological targets.
In recent years, there has been growing interest in the synthesis and application of derivatives of Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-. Researchers have been investigating its potential as an intermediate in the synthesis of more complex molecules with targeted biological activities. For instance, studies have demonstrated its utility in the preparation of novel ligands for G-protein coupled receptors (GPCRs), which are integral to numerous cellular signaling pathways. The combination of the trifluoromethyl group and the phenoxy moiety allows for fine-tuning of binding affinities and selectivity, making this compound a valuable tool in medicinal chemistry.
The pharmacological profile of Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- has been the focus of several recent studies. One notable area of research involves its potential as an anti-inflammatory agent. Initial studies suggest that derivatives of this compound may interact with specific enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). The presence of the trifluoromethyl group is believed to enhance binding interactions with these enzymes, potentially leading to more effective inhibition. Furthermore, the carboxylic acid functionality can participate in hydrogen bonding interactions with biological targets, further modulating activity.
In addition to its pharmaceutical applications, Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- has shown promise in agrochemical research. The structural features of this compound make it a suitable candidate for developing novel pesticides and herbicides. The lipophilicity imparted by the trifluoromethyl group enhances its ability to penetrate plant cell membranes, while the polar butanoic acid moiety facilitates interactions with biological targets within the plant. This dual functionality has led to interest in exploring its efficacy against various plant pathogens and pests.
The synthesis of Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- is another area where significant advancements have been made. Modern synthetic methodologies have enabled researchers to access this compound with high yield and purity. One particularly effective approach involves a multi-step reaction sequence that begins with the functionalization of a trifluoromethoxybenzene derivative. This intermediate is then coupled with butyric acid or its derivatives through various coupling reactions, such as esterification or amidation, depending on the desired final product.
The versatility of Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- extends beyond its direct applications in drug and agrochemical development. It serves as a valuable building block for more complex molecules, allowing chemists to explore new chemical spaces and discover novel bioactivities. For example, researchers have utilized this compound as a precursor in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The ability to modify different parts of its structure while retaining key pharmacophoric elements makes it an indispensable tool in synthetic chemistry.
The future prospects for Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]- are promising, with ongoing research aimed at expanding its applications and understanding its mechanisms of action. As computational methods improve, virtual screening techniques are being employed to identify new derivatives with enhanced properties. Additionally, advances in biocatalysis offer new ways to functionalize this compound efficiently and sustainably. These developments hold the potential to accelerate the discovery and development of novel therapeutic agents derived from this versatile molecule.
In conclusion, Bu tanoic acid , 2-[3-( trifu r o m ethyl ) pheno xy ]- , CAS No . 60626-14-4 , represents a cruci al compo und i n pharma ceutical an d che mical researc h . Its unique structural features , inclu ding th e pres ence o f both th e carboxylic aci d an d th e trif luoro methyl gr ou p , endow it wi th disti nct che mic an d biologic al properties . Recen t stu dies have highlighted i ts pot ential i n anti -in fl ammatory dr ugs , kin ase i nhibitors , an d ag rochemical s . With conti nu ing researc h an d advanc em ents i n sy nthe si s , thi s compo und is poised to play a significant role i n future de velopments i n both pharma ceutical an d ag rochemical fi elds . p >
60626-14-4 (Butanoic acid, 2-[3-(trifluoromethyl)phenoxy]-) Related Products
- 2163819-25-6(tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate)
- 676588-16-2(n-(5-iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide)
- 2229193-22-8(2,2-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol)
- 49633-54-7(Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-)
- 642995-16-2((1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid)
- 1261787-29-4(5-(Difluoromethoxy)-6-hydroxyquinoline)
- 2091137-78-7(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 7064-35-9(5-(4-methylphenyl)-1,2-oxazole)
- 1341374-99-9(3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one)
- 2228198-44-3(5-(1-bromopropan-2-yl)-1,3-oxazole)




